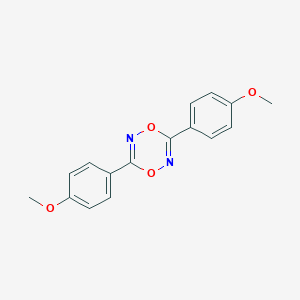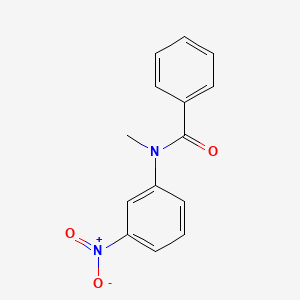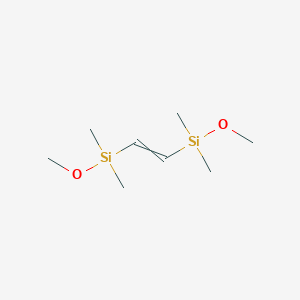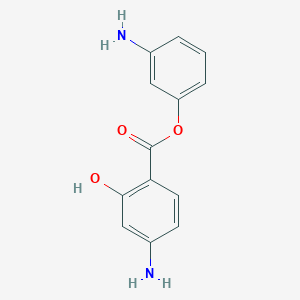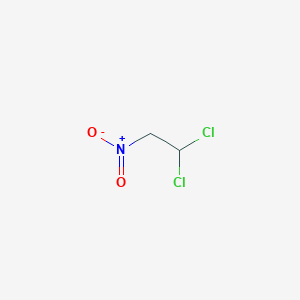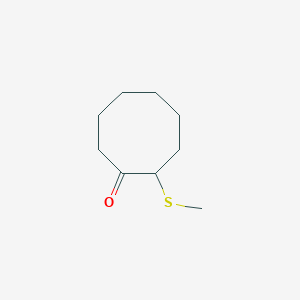![molecular formula C10H18O4S B14645446 Butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester CAS No. 56291-33-9](/img/structure/B14645446.png)
Butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester is an organic compound with a complex structure It is an ester derivative of butanoic acid, featuring an ethoxy-oxoethylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester typically involves esterification reactions. One common method is the reaction of butanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction conditions often include refluxing the mixture to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield butanoic acid derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that mediate its biological activity. The pathways involved can vary depending on the specific application, such as metabolic pathways in biological systems or catalytic cycles in chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Butanoic acid, 2-methyl-3-oxo-, ethyl ester
- Ethyl 2-acetylbutyrate
- Butanoic acid, 2,3-dimethyl-, ethyl ester
- Butanoic acid, 2,2-dimethyl-3-oxo-, ethyl ester
Uniqueness
Butanoic acid, 3-[(2-ethoxy-2-oxoethyl)thio]-, ethyl ester is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
56291-33-9 |
|---|---|
Fórmula molecular |
C10H18O4S |
Peso molecular |
234.31 g/mol |
Nombre IUPAC |
ethyl 3-(2-ethoxy-2-oxoethyl)sulfanylbutanoate |
InChI |
InChI=1S/C10H18O4S/c1-4-13-9(11)6-8(3)15-7-10(12)14-5-2/h8H,4-7H2,1-3H3 |
Clave InChI |
ZMUUREMCLUNIBM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C)SCC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


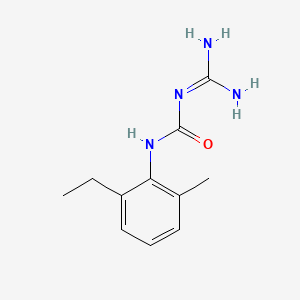


![(4R)-2,2-Dimethyl-4-[(2-methylphenoxy)methyl]-1,3-dioxolane](/img/structure/B14645380.png)
